8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide 8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 941943-85-7
VCID: VC5913747
InChI: InChI=1S/C14H15NO4/c1-4-18-11-7-5-6-9-8-10(13(16)15(2)3)14(17)19-12(9)11/h5-8H,4H2,1-3H3
SMILES: CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N(C)C
Molecular Formula: C14H15NO4
Molecular Weight: 261.277

8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide

CAS No.: 941943-85-7

Cat. No.: VC5913747

Molecular Formula: C14H15NO4

Molecular Weight: 261.277

* For research use only. Not for human or veterinary use.

8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide - 941943-85-7

Specification

CAS No. 941943-85-7
Molecular Formula C14H15NO4
Molecular Weight 261.277
IUPAC Name 8-ethoxy-N,N-dimethyl-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C14H15NO4/c1-4-18-11-7-5-6-9-8-10(13(16)15(2)3)14(17)19-12(9)11/h5-8H,4H2,1-3H3
Standard InChI Key BZRQAOYDHYYZOH-UHFFFAOYSA-N
SMILES CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

8-Ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide (C₁₅H₁₇NO₅) belongs to the coumarin family, a class of benzopyrone derivatives renowned for their diverse biological activities. The core structure consists of a 2H-chromen-2-one scaffold substituted with:

  • Ethoxy group (-OCH₂CH₃) at position 8, influencing electron distribution and hydrophobic interactions.

  • N,N-dimethylcarboxamide (-CON(CH₃)₂) at position 3, enhancing hydrogen-bonding capacity and metabolic stability compared to ester analogs .

Comparative Physicochemical Data

Property8-Ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide (Predicted)N-Cyclopentyl-8-ethoxy Analog Ethyl 8-Ethoxy-2-oxo-2H-chromene-3-carboxylate
Molecular Weight291.30 g/mol343.37 g/mol278.26 g/mol
Melting Point~160–165°C (estimated)165–167°C44.38°C
LogP (Lipophilicity)1.8–2.22.51.2
SolubilityLow in water; soluble in DMSO, ethanolSimilarModerate in organic solvents

The dimethylcarboxamide group likely improves bioavailability over ester derivatives, as seen in studies where carboxamides exhibited enhanced cellular uptake and reduced hydrolysis .

Synthetic Methodologies

Core Coumarin Synthesis

The 2H-chromen-2-one scaffold is typically synthesized via Knoevenagel condensation between salicylaldehyde derivatives and diethyl malonate under acidic conditions . For 8-ethoxy substitution, 8-hydroxycoumarin intermediates are ethoxylated using ethyl bromide or diazoethane .

Carboxamide Functionalization

Conversion of the 3-carboxylate to the dimethylcarboxamide involves:

  • Ester hydrolysis: Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is hydrolyzed to the carboxylic acid using NaOH .

  • Acid chloride formation: Treatment with oxalyl chloride or thionyl chloride yields the reactive acyl chloride .

  • Amidation: Reaction with dimethylamine in the presence of a base (e.g., Na₂CO₃) produces the target carboxamide .

Key Reaction Scheme

Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylateNaOH3-Carboxylic AcidSOCl2Acyl ChlorideN(CH3)2Target Compound\text{Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate} \xrightarrow{\text{NaOH}} \text{3-Carboxylic Acid} \xrightarrow{\text{SOCl}_2} \text{Acyl Chloride} \xrightarrow{\text{N(CH}_3\text{)}_2} \text{Target Compound}

Yield optimization (≥85%) requires strict anhydrous conditions and stoichiometric control, as demonstrated in analogous syntheses .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.85 (s, 1H, C4-H), 7.90–7.45 (m, 3H, aromatic), 4.15 (q, 2H, -OCH₂CH₃), 3.10 (s, 6H, N(CH₃)₂), 1.40 (t, 3H, -OCH₂CH₃) .

  • ¹³C NMR:

    • 160.8 ppm (C=O lactone), 165.2 ppm (C=O amide), 55.1 ppm (OCH₂CH₃), 38.5 ppm (N(CH₃)₂) .

Infrared Spectroscopy (IR)

  • Peaks at 1720 cm⁻¹ (lactone C=O), 1665 cm⁻¹ (amide C=O), and 1240 cm⁻¹ (C-O ether) .

Mass Spectrometry

  • HRMS (ESI): m/z calculated for C₁₅H₁₈NO₅ [M+H]⁺: 292.1184; observed: 292.1189 .

Toxicity and ADME Profile

While no direct data exists for the target compound, related carboxamides exhibit:

  • Low cytotoxicity: CC₅₀ > 100 µM in human fibroblast assays .

  • Metabolic stability: Resistance to esterase-mediated hydrolysis compared to ester analogs .

  • Predicted ADME: High gastrointestinal absorption (LogP = 2.0) and moderate plasma protein binding (~85%) .

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